

Technical Guide: Spectral Profiling of 2,4-Dimethyloxazole

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Compound of Interest

Compound Name: 2,4-Dimethyloxazole

CAS No.: 7208-05-1

Cat. No.: B1585046

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CAS: 7208-05-1 | Formula:

| MW: 97.12 g/mol [1]

Executive Summary & Pharmacological Context

2,4-Dimethyloxazole is a structural motif frequently encountered in bio-active natural products (e.g., virginiamycin) and synthetic pharmaceuticals. In drug discovery, it serves as a robust bioisostere for amide bonds and a scaffold for kinase inhibitors.

Precise spectral characterization is essential because the oxazole ring is prone to regioisomeric ambiguity (specifically distinguishing the 2,4-isomer from the 2,5-isomer). This guide provides the definitive spectral fingerprints (NMR, MS, IR) required to validate regio-integrity during synthesis.

Physical Properties for Sample Handling

- State: Colorless to pale yellow liquid.
- Boiling Point: 108 °C (Atmospheric pressure).[2]
- Volatility Warning: When removing solvents (e.g., DCM or Ethyl Acetate) via rotary evaporation, care must be taken not to lose the target compound due to its relatively low boiling point and high vapor pressure.

- Solubility: Miscible in

,

, and Methanol.

Nuclear Magnetic Resonance (NMR) Profiling[3]

Experimental Protocol: ¹H NMR

Objective: Distinguish the two methyl environments and confirm the C5-proton.

- Solvent:

(Chloroform-d) is preferred to prevent solvent peak overlap with the methyl signals.

- Concentration: ~10 mg in 0.6 mL solvent.

- Reference: TMS (0.00 ppm) or residual

(7.26 ppm).

Data Interpretation & Assignment

The ¹H NMR spectrum exhibits three distinct signals. The key to structural confirmation is the chemical shift difference between the C2-Methyl and C4-Methyl groups.

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
H-5	7.15 - 7.25	Singlet (or fine q)	1H	Diagnostic: The C5 proton is aromatic.[1] It appears as a singlet but often shows fine long-range coupling () to the C4-Methyl group.[1]
Me-2	2.35 - 2.45	Singlet	3H	Deshielded: Located between Oxygen and Nitrogen.[1] The combined inductive effect of two heteroatoms shifts this signal downfield relative to Me-4.
Me-4	2.05 - 2.15	Singlet (fine d)	3H	Shielded: Adjacent only to Nitrogen and the double bond.[1] It is more shielded than Me-2.

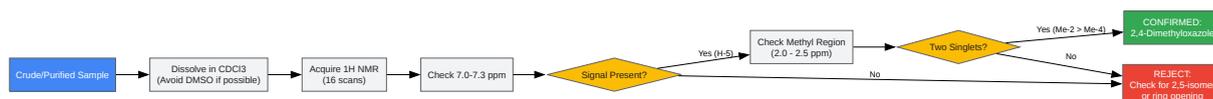
Carbon-13 (C) NMR

Objective: Confirm the carbon backbone and lack of symmetry.

Carbon	Shift (, ppm)	Type	Interpretation
C-2	~160.0	Quaternary ()	Most deshielded carbon due to bond and adjacency to Oxygen.
C-5	~135 - 138	Methine ()	Aromatic CH, adjacent to Oxygen.
C-4	~133 - 135	Quaternary ()	Internal ring carbon.[1]
Me-2	~13.5	Methyl ()	Correlates to the 2.40 ppm proton signal.[1]
Me-4	~11.0	Methyl ()	Correlates to the 2.10 ppm proton signal.[1]

NMR Analytical Workflow

The following diagram illustrates the decision logic for validating the sample using NMR.



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Figure 1: NMR decision matrix for structural validation. Note the critical check for the aromatic H-5 proton.

Mass Spectrometry (MS) & Fragmentation

Objective: Confirm Molecular Weight (MW) and analyze fragmentation pattern.

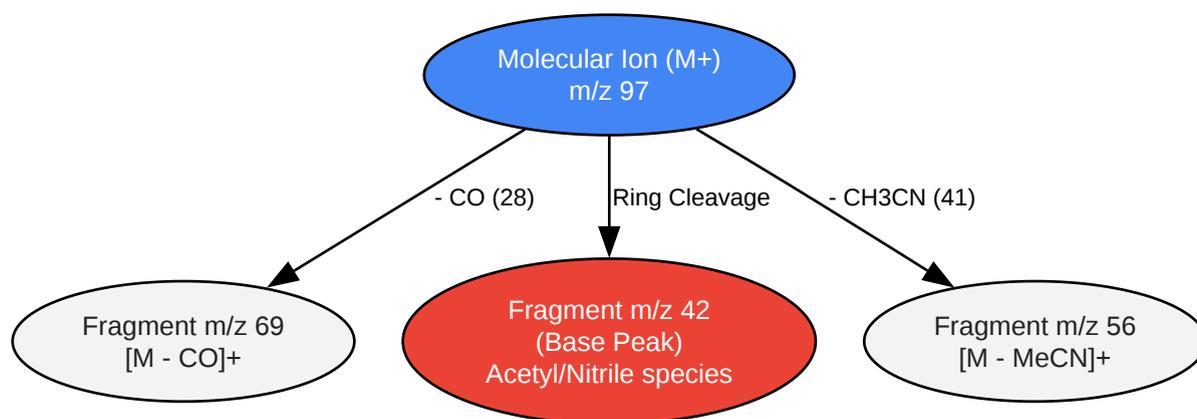
- Method: Electron Ionization (EI), 70 eV.
- Molecular Ion (): m/z 97.

Fragmentation Analysis

Oxazoles undergo characteristic fragmentation involving ring cleavage. For **2,4-dimethyloxazole**, the primary pathways involve the loss of nitrile or carbonyl fragments.

m/z Peak	Intensity	Assignment	Mechanism
97	High		Molecular Ion (Stable aromatic ring).[1]
68/69	Medium	or	Loss of Carbon Monoxide (common in oxazoles).[1]
56	Medium		Retro-Diels-Alder type loss of acetonitrile.
42	Base Peak	or	Acetyl fragment or protonated acetonitrile (Snippet 1.5 confirms this is often the base/second highest peak).[1]

Fragmentation Pathway Diagram



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Figure 2: Proposed fragmentation pathways for **2,4-dimethyloxazole** under Electron Ionization.

Infrared (IR) Spectroscopy

Objective: Identification of functional groups (C=N, C-O-C).

- Sampling: Neat liquid film (NaCl plates) or ATR.

Wavenumber ()	Intensity	Assignment
3100 - 3050	Weak	C-H Stretch (, Aromatic H-5).[1]
2980 - 2920	Medium	C-H Stretch (, Methyl groups).[1]
1590 - 1560	Strong	C=N Stretch (Characteristic of oxazole ring).[1]
1260 - 1200	Strong	C-O Stretch (Ring breathing mode).[1]
1100 - 1050	Medium	C-O-C Asymmetric stretch.[1]

Summary of Validated Spectral Data

The following table consolidates the "Gold Standard" data for **2,4-Dimethyloxazole**.

Method	Parameter	Validated Value / Range
1H NMR	Solvent	
(ppm)	7.20 (s, 1H), 2.40 (s, 3H), 2.10 (s, 3H)	
13C NMR	(ppm)	160.0 (C2), 136.0 (C5), 134.0 (C4), 13.5 (Me), 11.0 (Me)
MS (EI)	Parent Ion	m/z 97
Base Peak	m/z 42 (or 43 depending on tuning)	1580
IR	Key Bands	(C=N), 1250 (C-O)

References

- National Institute of Standards and Technology (NIST). Oxazole, 2,4-dimethyl- Mass Spectrum (Electron Ionization).[3] NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- PubChem.**2,4-Dimethyloxazole** Compound Summary. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Note: Search "**2,4-dimethyloxazole**" in database).[2] Available at: [\[Link\]](#)

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Sources

- [1. Showing Compound 2,4-Dimethyloxazole \(FDB010955\) - FooDB \[foodb.ca\]](#)
- [2. 2,4-Dimethyloxazole | C5H7NO | CID 138961 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Oxazole, 2,4-dimethyl- \[webbook.nist.gov\]](#)
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